molecular formula C12H15B B3315118 2-Bromo-4-(2,4-dimethylphenyl)-1-butene CAS No. 951891-72-8

2-Bromo-4-(2,4-dimethylphenyl)-1-butene

Cat. No.: B3315118
CAS No.: 951891-72-8
M. Wt: 239.15 g/mol
InChI Key: ODODSGUASPXHKE-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,4-dimethylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a 2,4-dimethylphenyl group. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,4-dimethylphenyl)-1-butene typically involves the bromination of 4-(2,4-dimethylphenyl)-1-butene. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene chain.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,4-dimethylphenyl)-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or ethanol.

    Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and other halogens are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products include 4-(2,4-dimethylphenyl)-1-butanol, 4-(2,4-dimethylphenyl)-1-butanenitrile, and various amine derivatives.

    Addition Reactions: Products include dibromo derivatives and haloalkanes.

    Oxidation Reactions: Products include 4-(2,4-dimethylphenyl)-1-butanone and 4-(2,4-dimethylphenyl)-1-butanol.

Scientific Research Applications

2-Bromo-4-(2,4-dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,4-dimethylphenyl)-1-butene involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles in biological systems.

    Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

2-Bromo-4-(2,4-dimethylphenyl)-1-butene can be compared with other similar compounds such as:

    2-Bromo-4-(2,4-dimethylphenyl)-1-butane: Lacks the double bond, making it less reactive in addition reactions.

    4-(2,4-Dimethylphenyl)-1-butene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4-(2,4-dimethylphenyl)-1-pentene: Has an extended carbon chain, affecting its physical properties and reactivity.

The uniqueness of this compound lies in its combination of a bromine atom and a double bond, which imparts distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODODSGUASPXHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259699
Record name 1-(3-Bromo-3-buten-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-72-8
Record name 1-(3-Bromo-3-buten-1-yl)-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-3-buten-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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